molecular formula C9H6Br2N4O2 B6026092 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol

2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol

Cat. No. B6026092
M. Wt: 361.98 g/mol
InChI Key: QOUCGTARHYIVJI-JLZUIIAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also commonly known as BrTTM-2,4-DHB, and it is a member of the family of triazole-based compounds.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This disruption of microtubule formation leads to the arrest of the cell cycle and eventually cell death.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, this compound has also been shown to have antimicrobial properties. Studies have demonstrated that the compound has potent activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are numerous future directions for research on 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol. One area of interest is the development of new synthetic methods for the compound that can improve its solubility and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to explore its potential applications in other areas, such as material science and agriculture.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. While there are still limitations to its use, the potential applications of this compound are numerous, and further research is needed to fully understand its mechanisms of action and potential benefits.

Synthesis Methods

The synthesis of 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol involves the reaction of 2,4-dibromo-1,3-dihydroxybenzene with 4-amino-1,2,4-triazole in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

The potential applications of 2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol in scientific research are numerous. One of the most significant areas of research is the compound's potential as an anticancer agent. Studies have shown that BrTTM-2,4-DHB has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

2,4-dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4O2/c10-6-1-5(8(16)7(11)9(6)17)2-14-15-3-12-13-4-15/h1-4,16-17H/b14-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCGTARHYIVJI-JLZUIIAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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